molecular formula C7H7F2NO2S B8743965 N-(3,5-difluorophenyl)methanesulfonamide

N-(3,5-difluorophenyl)methanesulfonamide

Cat. No. B8743965
M. Wt: 207.20 g/mol
InChI Key: GNHIQBCFBSLRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687493B2

Procedure details

The reactor is charged with 14.0 kg of 3,5-difluoroaniline and 56 liters of THF. 9.6 kg of pyridine are added to the stirred solution. The reaction medium is cooled to 0° C. and 13.10 kg of methanesulfonyl chloride are added, while maintaining the temperature between 0-10° C. for 1 hour 30 minutes. At the end of introduction of the methanesulfonyl chloride, the reaction medium is heated at 25° C. for 2 hours. 29 liters of demineralized water and then 6.6 kg of hydrochloric acid (30% w/w) are added to the reaction medium. 60 liters of solvent are distilled off at atmospheric pressure in the presence of an external bath maintained at 100° C., and the reaction medium is then cooled to 20° C. The resulting suspension is filtered and the solid is washed with a total of 20 liters of demineralized water. The solid is dried under vacuum (20 m bar) at 40° C. until a water content <0.5% is obtained. 19.48 kg (87%) of a slightly yellow crystalline solid are thus obtained (m.p.: 121° C.).
Quantity
14 kg
Type
reactant
Reaction Step One
Name
Quantity
56 L
Type
reactant
Reaction Step One
Quantity
13.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.6 kg
Type
reactant
Reaction Step Four
Name
Quantity
29 L
Type
solvent
Reaction Step Four
Quantity
9.6 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].C1COCC1.[CH3:15][S:16](Cl)(=[O:18])=[O:17].Cl>O.N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:5][S:16]([CH3:15])(=[O:18])=[O:17])[CH:6]=[C:7]([F:9])[CH:8]=1

Inputs

Step One
Name
Quantity
14 kg
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
56 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
13.1 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
6.6 kg
Type
reactant
Smiles
Cl
Name
Quantity
29 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
9.6 kg
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0-10° C. for 1 hour 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
60 liters of solvent are distilled off at atmospheric pressure in the presence of an external bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is then cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the solid is washed with a total of 20 liters of demineralized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid is dried under vacuum (20 m bar) at 40° C. until a water content <0.5%
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
19.48 kg (87%) of a slightly yellow crystalline solid are thus obtained (m.p.: 121° C.)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.